5-(Trifluoromethyl)oxepan-4-one
Overview
Description
5-(Trifluoromethyl)oxepan-4-one is a cyclic ketone with a unique molecular structure
Scientific Research Applications
5-(Trifluoromethyl)oxepan-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: It is investigated for its potential use in drug development, particularly for its unique fluorinated structure which can enhance the pharmacokinetic properties of drugs.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)oxepan-4-one typically involves the use of fluorinated precursors and cyclization reactions. One common method involves the reaction of a trifluoromethylated precursor with an appropriate cyclizing agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)oxepan-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction and reagents used.
Mechanism of Action
The mechanism by which 5-(Trifluoromethyl)oxepan-4-one exerts its effects involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The pathways involved often include binding to active sites of enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Trifluoromethyl)oxepan-4-one include other trifluoromethylated cyclic ketones and fluorinated heterocycles. Examples include:
- 5-(Trifluoromethyl)tetrahydrofuran-2-one
- 5-(Trifluoromethyl)pyrrolidin-2-one
- 5-(Trifluoromethyl)oxolan-2-one
Uniqueness
What sets this compound apart from these similar compounds is its unique oxepane ring structure, which imparts distinct chemical and physical properties. This structure can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
5-(trifluoromethyl)oxepan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)5-1-3-12-4-2-6(5)11/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHYVUBAHCBCTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC(=O)C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1344733-56-7 | |
Record name | 5-(trifluoromethyl)oxepan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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